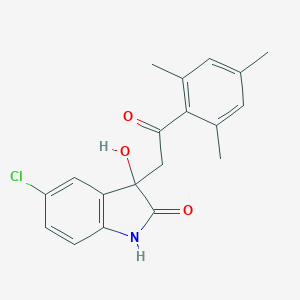![molecular formula C19H14BrNO3 B214700 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated transcriptional activation and the downregulation of genes that are critical for the growth and survival of cancer cells. 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to improve cardiac function in a mouse model of heart failure by reducing fibrosis and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is its selectivity for BRD4, which reduces the potential for off-target effects. Moreover, its potency and efficacy have been demonstrated in various preclinical models. However, the limitations of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include its poor solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical application.
Direcciones Futuras
Future research on 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one should focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its clinical potential. Moreover, the development of more potent and selective BRD4 inhibitors could provide alternative therapeutic options for diseases that are associated with dysregulated gene expression. Finally, the identification of biomarkers that can predict the response to 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one could facilitate patient selection and improve treatment outcomes.
Conclusion
In conclusion, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has potential applications in drug discovery and development. Its selective inhibition of BRD4 provides a novel approach for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to optimize its pharmacokinetic properties and explore its therapeutic potential.
Métodos De Síntesis
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of 3-bromoaniline with ethyl oxalyl chloride, followed by the reaction with propargyl alcohol and finally the reaction with sodium hydride. The final product is obtained through recrystallization. The synthesis method for 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been identified as a potential drug candidate due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting the activity of BRD4, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has the potential to modulate gene expression and provide therapeutic benefits for these diseases.
Propiedades
Nombre del producto |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C19H14BrNO3 |
Peso molecular |
384.2 g/mol |
Nombre IUPAC |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14BrNO3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h1,3-9,11,24H,10,12H2 |
Clave InChI |
AQIGVTQACUFDQO-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
SMILES canónico |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-4-phenyl-3-butenyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214619.png)
![2-[3-hydroxy-2-oxo-3-(1-oxo-1-phenylpropan-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214620.png)
![2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214624.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214627.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214634.png)

![5-chloro-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214637.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)